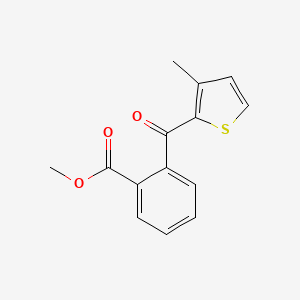

Methyl 2-(3-methyl-2-thenoyl)benzoate

説明

特性

IUPAC Name |

methyl 2-(3-methylthiophene-2-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9-7-8-18-13(9)12(15)10-5-3-4-6-11(10)14(16)17-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYCGZWAGDYHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2-thenoyl)benzoate typically involves the esterification of 2-(3-methyl-2-thenoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-methyl-2-thenoyl)benzoic acid+methanolacid catalystMethyl 2-(3-methyl-2-thenoyl)benzoate+water

Industrial Production Methods: Industrial production of Methyl 2-(3-methyl-2-thenoyl)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: Methyl 2-(3-methyl-2-thenoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thenoyl group to a thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thenoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Halogenated, nitrated, or alkylated derivatives.

科学的研究の応用

Chemistry: Methyl 2-(3-methyl-2-thenoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, Methyl 2-(3-methyl-2-thenoyl)benzoate can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

作用機序

The mechanism of action of Methyl 2-(3-methyl-2-thenoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thenoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Table 3: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility | Stability Notes | References |

|---|---|---|---|---|

| C1 (Quinoline-piperazine derivative) | 160–165 | Low in H₂O; soluble in DCM | Stable under inert atmosphere | |

| Methyl o-benzoyl benzoate | Not reported | Soluble in organic solvents | Hydrolytically stable | |

| 4b (Ureido derivative) | Not reported | DMSO-soluble | Sensitive to strong acids | |

| Metsulfuron methyl ester | 158–163 | Low aqueous solubility | Photodegradable |

Property Trends :

- Solubility: Quinoline and piperazine groups (C1) reduce aqueous solubility compared to simpler esters like Methyl o-benzoyl benzoate .

- Stability: Sulfonylurea-based compounds (e.g., metsulfuron) exhibit photodegradation, whereas ortho-substituted benzoates (e.g., Methyl 2-(3-methyl-2-thenoyl)benzoate) may show enhanced thermal stability due to steric protection of the ester group .

生物活性

Methyl 2-(3-methyl-2-thenoyl)benzoate is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(3-methyl-2-thenoyl)benzoate has the molecular formula and a molecular weight of approximately 220.22 g/mol. The compound features a benzoate structure with a methyl and a thenoyl group, contributing to its unique chemical properties.

The biological activity of methyl 2-(3-methyl-2-thenoyl)benzoate is primarily attributed to its interaction with various biomolecular targets, which may include enzymes and receptors involved in metabolic pathways. The presence of the thenoyl moiety enhances its lipophilicity, potentially improving its cellular uptake and bioactivity.

Biological Activities

-

Antioxidant Activity :

- Methyl 2-(3-methyl-2-thenoyl)benzoate has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial effects against various bacteria and fungi. Its effectiveness is measured using minimum inhibitory concentration (MIC) assays.

-

Cytotoxicity :

- Research involving cell lines has shown that methyl 2-(3-methyl-2-thenoyl)benzoate can induce cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy. The mechanisms involved may include apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity observed |

| Antimicrobial | MIC Assay | Effective against E. coli and S. aureus |

| Cytotoxicity | MTT Assay on HeLa Cells | Induced apoptosis at concentrations >20 µM |

Case Study: Anticancer Potential

A study investigated the effect of methyl 2-(3-methyl-2-thenoyl)benzoate on human cervical cancer cells (HeLa). The results indicated that the compound significantly reduced cell viability after 48 hours of treatment, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。